molecular formula C7H7BrN2O2 B1266883 4-Bromo-n-methyl-2-nitroaniline CAS No. 53484-26-7

4-Bromo-n-methyl-2-nitroaniline

Cat. No. B1266883
CAS RN: 53484-26-7
M. Wt: 231.05 g/mol
InChI Key: IFTUKVAJYOQKRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including nitration, reduction, and diazotization. A related process, as described in the synthesis of 4-Bromo-2-chlorotoluene, involves the reduction of 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline, followed by diazotization and the Sandmeyer reaction, achieving an overall yield of 68% (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure and analysis of related nitroaniline compounds have been extensively studied through techniques such as single-crystal X-ray diffraction. For example, the structural analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts revealed intricate hydrogen bonding patterns and the significant role of the nitro group in weak interactions (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).

Chemical Reactions and Properties

4-Bromo-N-methyl-2-nitroaniline, similar to other nitroaniline derivatives, participates in various chemical reactions, indicating a rich chemistry that includes processes like nucleophilic substitution and reactions with inorganic acids. The chemical reactivity and properties are influenced by the presence of functional groups, such as nitro and bromo groups, which can undergo reactions typical for aromatic nitro compounds.

Physical Properties Analysis

The physical properties of nitroaniline compounds are characterized by their crystalline structures, which are influenced by intermolecular interactions such as hydrogen bonding. The arrangement of molecules in the crystal lattice can be described through hydrogen-bonded networks, showcasing the compound's solid-state behavior (A. Lemmerer & D. Billing, 2006).

Chemical Properties Analysis

The chemical properties of 4-Bromo-N-methyl-2-nitroaniline are significantly defined by its functional groups. The nitro group, for example, is a key player in determining the compound's reactivity towards various chemical reactions, including its potential for forming salts with inorganic acids. These interactions often result in the formation of complex crystalline structures, as seen in salts of related nitroaniline compounds, where the nitro group contributes to the establishment of zero-, one-, or two-dimensional networks through hydrogen bonding (Volodymyr V. Medviediev & M. Daszkiewicz, 2021).

Scientific Research Applications

  • Nonlinear Optical Applications

    • Scientific Field : Optoelectronics .
    • Application Summary : 4-Methyl-2-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used in the growth of single crystals for nonlinear optical applications .
    • Methods and Procedures : The organic material was successfully grown as a single crystal by the slow evaporation solution growth technique .
    • Results and Outcomes : The grown 4-methyl-2-nitroaniline single crystal may be used for optical switching applications .
  • Design and Synthesis of CK2 Inhibitors

    • Scientific Field : Pharmaceutical Research .
    • Application Summary : 4-Bromo-2-methyl-6-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used in the design and synthesis of CK2 inhibitors .
    • Methods and Procedures : Specific methods and procedures are not provided in the source .
    • Results and Outcomes : Specific results and outcomes are not provided in the source .
  • Production of Dyes, Pigments, and Agrochemicals

    • Scientific Field : Organic Synthesis.
    • Application Summary : 4-Bromo-n-methyl-2-nitroaniline has potential applications in various fields of research and industry, including organic synthesis, dye production, and pharmaceuticals.
    • Methods and Procedures : It can be used as an intermediate for the production of dyes, pigments, and agrochemicals.
    • Results and Outcomes : Specific results and outcomes are not provided in the source.
  • Insulation for Wires and Cables

    • Scientific Field : Electrical Engineering .
    • Application Summary : 4-Methyl-2-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, can be used in applications, including insulation for wires and cables .
    • Methods and Procedures : Specific methods and procedures are not provided in the source .
    • Results and Outcomes : Specific results and outcomes are not provided in the source .
  • Synthesis of Reagents

    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-Bromo-2-nitroaniline is used for the synthesis of reagents such as ethyltriphenylphosphonium tribromide .
    • Methods and Procedures : Specific methods and procedures are not provided in the source .
    • Results and Outcomes : Specific results and outcomes are not provided in the source .
  • Synthesis of Insensitive Explosives
    • Scientific Field : Chemical Engineering .
    • Application Summary : N-Methyl-4-nitroaniline, a compound similar to 4-Bromo-n-methyl-2-nitroaniline, has been used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials .
    • Methods and Procedures : Specific methods and procedures are not provided in the source .
    • Results and Outcomes : Specific results and outcomes are not provided in the source .

Safety And Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

4-bromo-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTUKVAJYOQKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292998
Record name 4-bromo-n-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-n-methyl-2-nitroaniline

CAS RN

53484-26-7
Record name 53484-26-7
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Record name 4-bromo-n-methyl-2-nitroaniline
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Record name 4-Bromo-N-methyl-2-nitroaniline
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Synthesis routes and methods I

Procedure details

Pouring 60 milliliter of acetic acid over 5.0 g (33 mmol) of N-methyl-2-nitroaniline and 5.9 g (33 mmol) of N-bromosuccinimide, the resultant solution was refluxed with heating for 7 hours. After completion of the reaction, the reacted solution was poured into 500 milliliter of water, and precipitated solids were separated with filtration. Dissolving the resultant solids into ethyl acetate, the resultant solution was dried with the use of magnesium sulfate. After filtration, the solvent was removed by distillation under reduced pressure, and after drying the solids under reduced pressure at room temperature, 7.1 g of 4-bromo-N-methyl-2-nitroaniline as orange solids were obtained (yield: 93%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromo-1-fluoro-2-nitrobenzene (1.50 g, 6.82 mmol) and K2CO3 (1.88 g, 13.6 mmol) were suspended in DCM (7 mL). MeNH2 (40% in H2O, 7 mL) was added slowly and the mixture stirred at room temperature for 4 h. The mixture was diluted with H2O and extracted with DCM (3×40 mL). The combined DCM layers were washed with brine, dried (MgSO4), filtered and concentrated to afford the product as a bright orange solid (1.47 g, 93%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
93%

Synthesis routes and methods III

Procedure details

5.0 g (33 mmol) of N-methyl-2-nitroaniline and 5.9 g (33 mmol) of N-bromosuccinimide were added with 60 mL of acetic acid, and the whole was refluxed under heating for 7 hours. After the completion of the reaction, the reaction solution was poured into 500 mL of water, and the precipitated solid was filtered out. The solid that had been filtered out was dissolved into ethyl acetate and dried with magnesium sulfate. After filtration, the solvent was distilled off under reduced pressure, and the residue was dried at room temperature under reduced pressure to obtain 7.1 g of the orange solid of 4-bromo-N-methyl-2-nitroaniline (93% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (6 g, 27.27 mmol) in dichloromethane (100 ml) was added potassium carbonate (7.5 g, 54.27 mmol). This was followed by the addition of CH3NH2 (20 ml, 33% aqueous), which was added dropwise with stirring at room temperature. The resulting solution was stirred for 2 h at room temperature, extracted with dichloromethane (2×200 ml), and the organic layers combined and concentrated under vacuum to afford 4-bromo-N-methyl-2-nitroaniline as a red solid (6.1 g, 97%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-n-methyl-2-nitroaniline
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4-Bromo-n-methyl-2-nitroaniline

Citations

For This Compound
5
Citations
MZA Badr - Journal of Photochemistry and Photobiology A …, 2004 - Elsevier
… The most acceptable mechanism for that thermal radical substitution of the bromine atom by the nitro group, from each of the 4-bromoaniline and the 4-bromo-N-methyl-2-nitroaniline …
Number of citations: 6 www.sciencedirect.com
JH Ridd, BV Smith - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Bromo-1 , 2-dimethylbenzimidazole was prepared from 4-bromoN-methyl-2-nitroaniline by reduction with tin and hydrochloric acid, followed by extraction with ether from an alkaline …
Number of citations: 35 pubs.rsc.org
DC Grenz, D Rose, JS Wössner… - … A European Journal, 2022 - Wiley Online Library
… 3 a and 3 b with molecular structures of 4-bromo-N-methyl-2-nitroaniline, 7 a and 3 a in the … The molecular structures of intermediate 4-bromo-N-methyl-2-nitroaniline, 7 a, as well as 3 …
G Le-Hoang, L Guénée, S Naseri, C Besnard… - Helv. Chim …, 2023 - researchgate.net
The binding of the terdentate precursor 2, 2о-(4-methyl-3, 5-divinylpyridine-2, 6-diyl) bis (1-allyl-5-bromo-1H-benzo [d] imidazole)(1) to the lanthanide container [Ln (hfac) 3](Ln= La, Eu, …
Number of citations: 1 www.researchgate.net
NG Zhegalova, G Gonzales, MY Berezin - Organic & biomolecular …, 2013 - pubs.rsc.org
… Synthesis of 4-bromo-N-methyl-2-nitroaniline (2). To a solution of 4-bromo-2-nitroaniline (… affording 530 mg (99%) of pure 4-bromo-N-methyl-2-nitroaniline as a reddish solid. H NMR (…
Number of citations: 18 pubs.rsc.org

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